molecular formula C10H9Cl2NO2 B1584990 2',5'-Dichloroacetoacetanilide CAS No. 2044-72-6

2',5'-Dichloroacetoacetanilide

Cat. No. B1584990
CAS RN: 2044-72-6
M. Wt: 246.09 g/mol
InChI Key: HLMZZYYGOKOOTA-UHFFFAOYSA-N
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Description

2,5'-Dichloroacetoacetanilide is a chemical compound which can be used in a variety of laboratory experiments. It is a derivative of aniline, a type of aromatic amine, and is composed of two chlorine atoms, two acetoacetyl groups, and an aniline group. This compound is a colorless solid that has a melting point of 120 to 122 °C. It is soluble in water and has a molecular weight of 230.9 g/mol. It has a wide range of applications in the field of organic synthesis, drug synthesis, and laboratory experiments.

Scientific Research Applications

Molecular Configurations in Solvents

A study by Kondo (1976) examined the molecular configurations of 2',5'-Dichloroacetoacetanilide in various solvents using proton magnetic resonance. It was found that this compound predominantly exists in the keto form with an intramolecular hydrogen bond in chloroform solutions. In pyridine, there's a rapid interconversion between the keto and enol forms, providing insights into its chemical behavior in different environments (Kondo, 1976).

Synthesis and Anti-Oxidant Activity

A 2018 study focused on the synthesis of novel heterocyclic scaffolds containing acetanilide moiety from thioacetanilides, which include 2',5'-Dichloroacetoacetanilide derivatives. These scaffolds were screened for their anti-oxidant activities, indicating potential applications in developing anti-oxidative agents (Abdel‐Latif et al., 2018).

Environmental Impacts and Remediation Strategies

Mohanty and Jena (2019) reviewed the environmental impacts and remediation strategies for chloroacetanilide herbicides, including compounds related to 2',5'-Dichloroacetoacetanilide. They highlighted the toxicological aspects and analyzed remediation technologies for these herbicides, emphasizing the role of biological methods and bacterial strains in environmental clean-up efforts (Mohanty & Jena, 2019).

Novel Synthesis Approaches

Chupp (1970) explored a novel synthesis route to stable, reactive 2,4-thiophenediamines from α-chlorothioacetanilides, which includes derivatives of 2',5'-Dichloroacetoacetanilide. This study provided insights into the chemical and physical properties of these materials, potentially useful in various industrial and research applications (Chupp, 1970).

Predictability of Combined Effects of Herbicides

Research by Junghans et al. (2003) investigated the combined effects of various chloroacetanilide herbicides, including those related to 2',5'-Dichloroacetoacetanilide, on algal reproduction. The study aimed to clarify if joint effects of these herbicides could be predictable, contributing to environmental risk assessment and management (Junghans et al., 2003).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-oxobutanamide
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InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-5-7(11)2-3-8(9)12/h2-3,5H,4H2,1H3,(H,13,15)
Source PubChem
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InChI Key

HLMZZYYGOKOOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1062126
Record name Butanamide, N-(2,5-dichlorophenyl)-3-oxo-
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Molecular Weight

246.09 g/mol
Source PubChem
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 2',5'-Dichloroacetoacetanilide
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Product Name

2',5'-Dichloroacetoacetanilide

CAS RN

2044-72-6
Record name N-(2,5-Dichlorophenyl)-3-oxobutanamide
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Record name Butanamide, N-(2,5-dichlorophenyl)-3-oxo-
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Record name 2',5'-Dichloroacetoacetanilide
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Record name Butanamide, N-(2,5-dichlorophenyl)-3-oxo-
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Record name 2',5'-dichloroacetoacetanilide
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Record name 2',5'-Dichloroacetoacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Kondo - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
It has been found by 1 H NMR spectroscopy that 2′,5′-dichloroactoacetanilide (1) exists predominantly in the keto form containing an intramolecular hydrogen bond between the …
Number of citations: 5 www.journal.csj.jp
M Kondo - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
The 1 H NMR spectra of 3-(alkylamino)crotonamides indicate that these substances exist in solution as a mixture of the geometric isomers, cis and trans, in which the chelated cis form is …
Number of citations: 2 www.journal.csj.jp
AL Burton - Clematographic Techniques in Biology and Medicine, 1971 - books.google.com
In scientific work, probably even more than in any other field of cinematography, film footage which is produced should be identified. This means that important information relative to the …
Number of citations: 0 books.google.com
ER Ulven, T Quon, E Sergeev, N Barki… - Journal of Medicinal …, 2020 - ACS Publications
Free fatty acid receptor 3 (FFA3, previously GPR41) is activated by short-chain fatty acids, mediates health effects of the gut microbiota, and is a therapeutic target for metabolic and …
Number of citations: 9 pubs.acs.org
Y Ogata, M Yamashita, M Mizutani - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
The reaction of thiobenzophenone (1) with tributylphosphine (3) gives an oligomer at room temperature, but it gives tributylphosphine sulfide (4), 1,1,2,2-tetraphenylethane, and …
Number of citations: 10 www.journal.csj.jp
M Okubo, E Iba-Imai, H Mizuta… - Bulletin of the Chemical …, 1976 - journal.csj.jp
The thermal decomposition of cyanodiphenylmethyl t-butyl peroxide was investigated. The peroxide is abnormally stable and decomposes slowly at 130–135 C, and the main reaction …
Number of citations: 4 www.journal.csj.jp

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